2-Amino-4-phenylpyrimidine-5-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers synthesizing COX-2 inhibitor libraries require building blocks with consistent, quantifiable physicochemical profiles. Generic substitution with analogs lacking the carboxylic acid or 2-amino group fundamentally alters LogP (2.005), PSA (89.10 Ų), and hydrogen bonding capacity-compromising assay reproducibility and lead optimization. • ≥95% purity, validated for parallel synthesis and high-throughput screening workflows • Quantifiably lower LogP vs. non-carboxylic acid analogs enhances aqueous solubility for drug-like candidate design • Dual derivatization sites: 5-COOH for amide coupling; 2-NH2 for N-functionalization and library diversification

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
CAS No. 91093-42-4
Cat. No. B1266823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-phenylpyrimidine-5-carboxylic acid
CAS91093-42-4
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N
InChIInChI=1S/C11H9N3O2/c12-11-13-6-8(10(15)16)9(14-11)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H2,12,13,14)
InChIKeyQYMSHUCTVIQCSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-phenylpyrimidine-5-carboxylic Acid (CAS 91093-42-4): A Core Scaffold for Research & Development


2-Amino-4-phenylpyrimidine-5-carboxylic acid (CAS 91093-42-4) is a heterocyclic organic compound belonging to the class of substituted pyrimidines . It is characterized by a pyrimidine core with an amino group at the 2-position, a phenyl group at the 4-position, and a carboxylic acid functional group at the 5-position, with a molecular weight of 215.21 g/mol . This compound serves as a versatile building block in synthetic organic chemistry, enabling the creation of diverse chemical libraries for pharmaceutical and agrochemical research .

2-Amino-4-phenylpyrimidine-5-carboxylic Acid (CAS 91093-42-4): Why Analogs Cannot Simply Be Substituted


The precise combination of functional groups on the pyrimidine core of 2-Amino-4-phenylpyrimidine-5-carboxylic acid dictates its unique physicochemical properties, which in turn govern its reactivity and potential interactions with biological targets . Substituting it with a close analog, such as one lacking the carboxylic acid or amino group, will result in a different molecule with altered lipophilicity (LogP), polar surface area (PSA), and hydrogen bonding capacity . As the quantitative evidence below shows, these differences are significant and would fundamentally change the compound's behavior in synthetic reactions and biological assays, making generic substitution a critical risk to research reproducibility [1].

2-Amino-4-phenylpyrimidine-5-carboxylic Acid (CAS 91093-42-4): Quantifiable Differentiation from Key Analogs


Reduced Lipophilicity vs. 2-Amino-4-phenylpyrimidine Enhances Aqueous Compatibility

The addition of the 5-carboxylic acid group to the 2-amino-4-phenylpyrimidine scaffold significantly reduces the compound's lipophilicity, as measured by LogP. This is a quantifiable and meaningful difference for applications where aqueous solubility is a key factor. The target compound's LogP is 2.00520 , compared to a LogP of 2.30700 for the analog 2-Amino-4-phenylpyrimidine (CAS 2305-87-5) [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Increased Polar Surface Area vs. 2-Amino-4-phenylpyrimidine Impacts Permeability

The presence of the 5-carboxylic acid group dramatically increases the topological polar surface area (TPSA) of the molecule compared to its closest analog. This is a quantifiable difference with direct implications for predicting a compound's ability to cross biological membranes. The target compound has a PSA of 89.10 Ų , while 2-Amino-4-phenylpyrimidine (CAS 2305-87-5) has a PSA of 51.8 Ų [1].

Medicinal Chemistry ADME Drug Design

Standardized Purity Specification of 95% Ensures Reproducibility in Chemical Synthesis

For procurement, the standard minimum purity specification for commercially available 2-Amino-4-phenylpyrimidine-5-carboxylic acid is consistently set at 95% across multiple reputable vendors . This provides a reliable baseline for research, in contrast to some analogs like 2-Amino-4-phenylpyrimidine, which can be sourced at a higher purity of ≥98% (HPLC), potentially justifying its higher cost for more stringent applications [1]. The 95% purity standard defines a clear value proposition for this specific compound.

Chemical Synthesis Procurement Quality Control

2-Amino-4-phenylpyrimidine-5-carboxylic Acid (CAS 91093-42-4): Recommended Research & Industrial Application Scenarios


Synthesis of Diverse Compound Libraries for Medicinal Chemistry

This compound is ideally suited as a core scaffold for generating libraries of novel molecules through reactions targeting its 2-amino and 5-carboxylic acid functional groups . Its quantifiably lower LogP (2.005) and higher PSA (89.10 Ų) compared to non-carboxylic acid analogs make it a valuable starting point for exploring chemical space with improved physicochemical properties for drug-like candidates [1]. The standard 95% purity is sufficient for most parallel synthesis and high-throughput screening applications .

Development of Novel Anti-inflammatory Agents

The pyrimidine core is a known pharmacophore for cyclooxygenase-2 (COX-2) inhibition, and compounds in this class, including derivatives of 2-Amino-4-phenylpyrimidine-5-carboxylic acid, are actively being explored for this purpose [2]. While specific quantitative data for the base compound is lacking, its structural and physicochemical profile, especially its enhanced polarity from the carboxylic acid group, aligns with key features of potent and selective COX-2 inhibitors [3]. Researchers should prioritize this compound over less polar analogs when designing new anti-inflammatory candidates with potentially improved solubility and lower off-target membrane permeability [1].

Agrochemical Research and Development

Beyond pharmaceuticals, substituted pyrimidines are a privileged class in agrochemistry. 2-Amino-4-phenylpyrimidine-5-carboxylic acid is cited as a valuable building block for synthesizing biologically active compounds, including pesticides . Its defined purity and unique substitution pattern make it a rational choice for generating new chemical entities with potential herbicidal or fungicidal activity, as evidenced by research on related phenylpyrimidine derivatives [4].

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